molecular formula C14H13N3OS B8342647 5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

Cat. No.: B8342647
M. Wt: 271.34 g/mol
InChI Key: PEJHEZUYSMYMAF-UHFFFAOYSA-N
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Description

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

InChI

InChI=1S/C14H13N3OS/c1-15-13-6-3-9(8-16-13)14-17-11-7-10(18-2)4-5-12(11)19-14/h3-8H,1-2H3,(H,15,16)

InChI Key

PEJHEZUYSMYMAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine (55.4 mg, 0.185 mmol) was subjected to the procedure described for 2-[6-(ethylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol. Recrystallization from methanol gave 23.7 mg of the title compound as a pale yellow solid. 1H NMR δ ppm 9.75 (s, 1H) 8.67 (d, 1H) 8.03 (dd, 1H) 7.75 (d, 1H) 7.35 (d, 1H) 6.93 (dd, 1H) 6.75 (d, 1H) 3.63 (q, 2H) 3.07 (s, 3H) 1.11 (t, 3H); MS m/z (M+H) 286.
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55.4 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

6-Methoxy-1,3-benzothiazole (0.100 g, 0.61 mmol) and 5-bromopyridine-2-carboxamide (0.146 g, 0.73 mmol) were reacted according to the procedure used for the preparation of 6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole, with the following exceptions: 10 mol % bis(tri-t-butylphosphine) palladium (0) was used and the amount of DMF was reduced (3 mL). The reaction mixture was concentrated and flash chromatography of the residue gave the title compound (10 mg) as an off-white solid. 1H NMR δ 9.25 (dd, 1H) 8.56 (dd, 1H) 8.23 (br s, 1H) 8.19 (dd, 1H) 8.04 (d, 1H) 7.81 (d, 1H) 7.78 (br s, 1H) 7.20 (dd, 1H) 3.88 (s, 3H); MS m/z (M+H) 286.
Quantity
0.1 g
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reactant
Reaction Step One
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0.146 g
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reactant
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Name
6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole
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Synthesis routes and methods III

Procedure details

2-Bromo-6-fluoro-1,3-benzothiazole (100 mg, 0.43 mmol) and 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (150 mg, 0.52 mmol) were reacted according to the procedure used for the preparation of 5-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine. Flash chromatography (Heptane/EtOAc 1:1) furnished the title compound (126 mg) as an off-white solid. 1H NMR δ 8.79 (d, 1H) 8.15 (dd, 1H) 8.05-7.97 (m, 2H) 7.40-7.34 (m, 1H) 6.99 (d, 1H) 3.73-3.69 (m, 4H) 3.64-3.60 (m, 4H); MS m/z (M+H) 316.
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100 mg
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reactant
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150 mg
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reactant
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0 (± 1) mol
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reactant
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Heptane EtOAc
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the method used for the preparation of 2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole, now starting from 1,3-benzothiazol-5-amine (50 mg, 0.33 mmol) and 5-bromo-N-methylpyridin-2-amine (75 mg, 0.40 mmol). The is crude material was purified on a preparative HPLC to give the title compound (12 mg) as a pale beige solid. 1H NMR δ ppm 8.62 (d, 1H) 7.95 (dd, 1H) 7.61 (d, 1H) 7.19 (q, 1H) 7.07 (d, 1H) 6.69 (dd, 1H) 6.56 (d, 1H) 5.24 (s, 2H) 2.85 (d, 3H); MS m/z (M+H) 257.
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
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50 mg
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75 mg
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Synthesis routes and methods V

Procedure details

6-Methoxy-1,3-benzothiazole (0.100 g, 0.61 mmol) and 5-bromo-N-methylpyrimidin-2-amine (0.171 g, 0.91 mmol) were reacted according to the procedure used for the preparation of 2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole with the exception that the reaction was heated at 170° C. in a microwave reactor for 1.5 h. The reaction mixture was diluted with EtOAc and water and the mixture was filtered. The phases were separated and the aqueous layer was extracted with EtOAc (3×). The organic phase was washed with brine (2×), dried (MgSO4) and concentrated under vacuum. Flash chromatography (Heptane/EtOAc gradient) gave the title compound (54 mg) as a yellow solid. 1H NMR (CHLOROFORM-d) δ 8.93 (s, 2H) 7.91 (d, 1H) 7.35 (d, 1H) 7.10 (dd, 1H) 5.53 (br s, 1H) 3.90 (s, 3H) 3.11 (d, 3H); MS m/z (M+H) 273.
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0.1 g
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0.171 g
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2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
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reactant
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